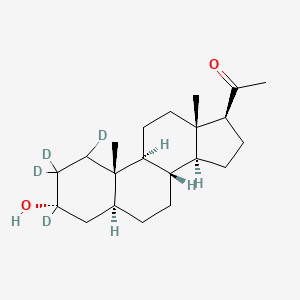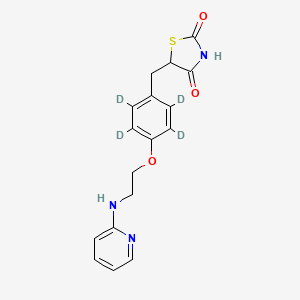
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,9-Trihydroxyergosta-7,22-dien-6-one is a compound that can be isolated from the Flammulina velutipes fruiting body . It is also known as an ergostanoid .
Molecular Structure Analysis
This compound is an ergostanoid, which means it is derived from ergosta-7,22-diene and substituted by hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 444.65 . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Aplicaciones Científicas De Investigación
Anticancer Activity: A study found that compounds similar to 3,5,9-Trihydroxyergosta-7,22-dien-6-one isolated from Ganoderma sinense spores exhibited cytotoxicity and migration inhibition on human non-small-lung cancer A549 cells (Lian et al., 2019).
Antimicrobial Properties: Research on Colletotrichum sp., an endophytic fungus in Artemisia annua, revealed that sterols including this compound derivatives exhibited antibacterial and antifungal activities (Lu et al., 2000).
Cytotoxic Effects: A study on the Mangrove fungus Aspergillus awamori revealed new compounds including derivatives of this compound with cytotoxic activities against B16 and SMMC-7721 cell lines (Gao et al., 2007).
Nitric Oxide Production Inhibition: Compounds from the king trumpet mushroom (Pleurotus eryngii) were evaluated for their inhibitory effects on macrophage activation using a nitric oxide production inhibition assay, highlighting the potential anti-inflammatory properties of ergostane-type steroids including this compound derivatives (Kikuchi et al., 2016).
Ergosterol Biosynthesis: Research has explored the mechanism of the elaboration of ring B in ergosterol biosynthesis, including compounds related to this compound (Akhtar & Parvez, 1968).
Antinociceptive Properties: Compounds isolated from Auricularia polytricha, including cerevisterol (3β,5α,6β-trihydroxyergosta-7,22-diene), exhibited antinociceptive components using the acetic acid-induced writhing method (Koyama et al., 2002).
Mecanismo De Acción
Target of Action
It has been observed to exert a significant increase in neurite-bearing cells in the presence of ngf (20 ng/ml) . Neurite-bearing cells are crucial for the development and function of the nervous system.
Mode of Action
Its observed effect on neurite-bearing cells suggests that it may interact with cellular targets involved in neurite outgrowth .
Biochemical Pathways
Given its observed effects on neurite-bearing cells, it may influence pathways related to neuronal growth and development .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability and distribution within the body.
Result of Action
3,5,9-Trihydroxyergosta-7,22-dien-6-one has been observed to increase the number of neurite-bearing cells in the presence of NGF (20 ng/mL) . This suggests that it may have a role in promoting neuronal growth and development.
Action Environment
As a natural compound isolated from flammulina velutipes (a type of mushroom) , its production and availability may be influenced by environmental conditions affecting the growth of this organism.
Propiedades
IUPAC Name |
(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,25+,26+,27?,28?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUERPVMWCQXYEU-JRWAAHMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3(C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








